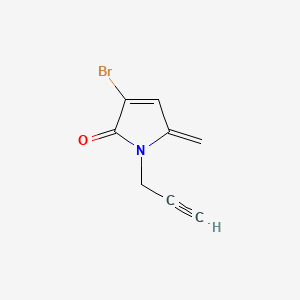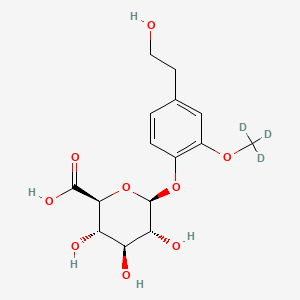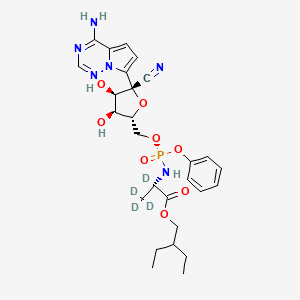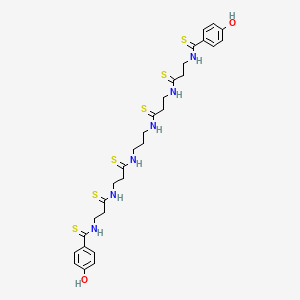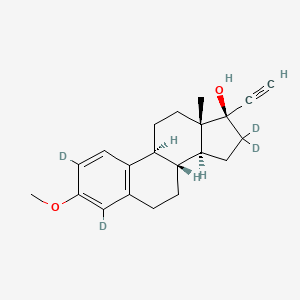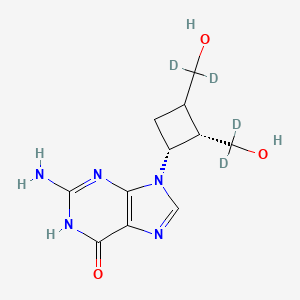
Lobucavir-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lobucavir-d4 is a deuterated analog of Lobucavir, an antiviral drug that exhibits broad-spectrum activity against herpesviruses, hepatitis B, human immunodeficiency virus, and cytomegalovirus . This compound is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of Lobucavir due to the presence of deuterium atoms, which can provide more detailed insights into the drug’s behavior in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lobucavir-d4 involves the regioselective coupling of tetraalkylammonium salts of 6-iodo-2-aminopurine to a cyclobutyl triflate. This process is catalyzed by a chiral reagent prepared in situ with diisopropoxytitanium dichloride and a chiral dioxolane . The reaction conditions typically involve the use of solvents such as dichloromethane and reagents like lithium aluminum hydride for reduction steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Lobucavir-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Lobucavir-d4 is extensively used in scientific research for various applications:
Chemistry: It is used to study the chemical properties and reactivity of deuterated compounds.
Biology: Researchers use this compound to investigate the metabolic pathways and pharmacokinetics of Lobucavir in biological systems.
Medicine: It helps in understanding the drug’s mechanism of action and potential therapeutic applications.
Mechanism of Action
Lobucavir-d4, like Lobucavir, is a guanine analog that interferes with viral DNA polymerase. It must be phosphorylated into its triphosphate form within infected cells via intracellular enzymes before it can demonstrate its antiviral activity. In hepatitis B studies, this compound has been found to inhibit viral primer synthesis, reverse-transcription, and DNA-dependent DNA polymerization by acting as a non-obligate chain terminator of the viral polymerase . This mechanism causes a conformational change that blocks optimal polymerase activity two to three nucleotides downstream of its incorporation .
Comparison with Similar Compounds
Similar Compounds
Entecavir: Another guanine analog used to treat hepatitis B.
Acyclovir: A guanine analog used to treat herpesvirus infections.
Ganciclovir: Used to treat cytomegalovirus infections.
Uniqueness
The presence of deuterium atoms can slow down metabolic degradation, leading to prolonged activity and reduced toxicity compared to non-deuterated analogs .
Properties
Molecular Formula |
C11H15N5O3 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
2-amino-9-[(1R,2S)-2,3-bis[dideuterio(hydroxy)methyl]cyclobutyl]-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O3/c12-11-14-9-8(10(19)15-11)13-4-16(9)7-1-5(2-17)6(7)3-18/h4-7,17-18H,1-3H2,(H3,12,14,15,19)/t5?,6-,7+/m0/s1/i2D2,3D2 |
InChI Key |
GWFOVSGRNGAGDL-IXZZSPIXSA-N |
Isomeric SMILES |
[2H]C([2H])([C@@H]1[C@@H](CC1C([2H])([2H])O)N2C=NC3=C2N=C(NC3=O)N)O |
Canonical SMILES |
C1C(C(C1N2C=NC3=C2N=C(NC3=O)N)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2S)-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12422150.png)


